molecular formula C21H24ClN3O2 B12922770 trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride CAS No. 38123-79-4

trans-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride

Cat. No.: B12922770
CAS No.: 38123-79-4
M. Wt: 385.9 g/mol
InChI Key: QCMVLJRRXBQWAM-VKLKMBQZSA-N
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Description

Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrrolidine ring followed by the introduction of the piperazine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
  • Pyrrolidine-2-one derivatives
  • Piperidine derivatives

Uniqueness

Trans-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

38123-79-4

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

(4S,5S)-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C21H23N3O2.ClH/c25-19-15-18(21(26)23-13-11-22-12-14-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17;/h1-10,18,20,22H,11-15H2;1H/t18-,20+;/m0./s1

InChI Key

QCMVLJRRXBQWAM-VKLKMBQZSA-N

Isomeric SMILES

C1CN(CCN1)C(=O)[C@H]2CC(=O)N([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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